molecular formula C18H12N2O2 B2838755 4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine CAS No. 672925-54-1

4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine

Cat. No.: B2838755
CAS No.: 672925-54-1
M. Wt: 288.306
InChI Key: HDKSRJYQONOKEC-UHFFFAOYSA-N
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Description

4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine is an organic compound with the molecular formula C18H12N2O2 and a molecular weight of 288.30 g/mol . This compound is characterized by a fused pyrimidine ring system with phenyl and phenoxy substituents, making it a unique structure in the realm of heterocyclic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenoxy-6-phenylpyrimidine-2-thiol with an oxidizing agent to form the furo[2,3-d]pyrimidine ring system . The reaction conditions often include the use of solvents such as dimethyl sulfoxide or acetonitrile and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process typically includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting cellular signaling pathways involved in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenylfuro[2,3-d]pyrimidine
  • 6-Phenylfuro[2,3-d]pyrimidine
  • 4-Phenoxyfuro[2,3-d]pyrimidine
  • 4-Phenoxy-6-methylfuro[2,3-d]pyrimidine

Uniqueness

4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine stands out due to its unique combination of phenyl and phenoxy substituents, which confer distinct chemical and biological properties. This compound exhibits higher selectivity and potency in its biological activities compared to its analogs .

Properties

IUPAC Name

4-phenoxy-6-phenylfuro[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c1-3-7-13(8-4-1)16-11-15-17(19-12-20-18(15)22-16)21-14-9-5-2-6-10-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKSRJYQONOKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(O2)N=CN=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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